molecular formula C12H16ClNO2 B3089964 Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride CAS No. 1203681-53-1

Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride

Cat. No. B3089964
CAS RN: 1203681-53-1
M. Wt: 241.71 g/mol
InChI Key: VZRPGMINKNENCQ-UHFFFAOYSA-N
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Description

“Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride” is a synthetic compound . It has a molecular weight of 241.72 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2- (3-pyrrolidinyl)benzoate hydrochloride” and its InChI code is "1S/C12H15NO2.ClH/c1-15-12 (14)11-5-3-2-4-10 (11)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H" .


Physical And Chemical Properties Analysis

“Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride” is a powder at room temperature . It has a molecular weight of 241.72 .

Scientific Research Applications

Exposure Biomarkers and Absorption Studies

Studies have evaluated biomarkers of exposure to NMP, a widely used industrial chemical. Differences in toxicokinetics between genders and the effects of dermal absorption were explored, with significant findings regarding the metabolic pathways and recovery rates in urine (Akesson, Carnerup, & Jönsson, 2004). Another study focused on the analgesic activity of specific pyrrolidine derivatives in healthy volunteers, showing potential for further research into their pharmacological applications (Cahal, 1958).

Neurological and Psychiatric Research

Research into the dopaminergic system's role in conditions like schizophrenia and Alzheimer's disease has explored compounds similar to Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride. For instance, sodium benzoate, a D-amino acid oxidase inhibitor, showed promise in improving cognitive functions in early-phase Alzheimer's disease, suggesting the potential utility of related compounds in neurological research (Lin et al., 2014).

Metabolism and Disposition Studies

The metabolism and disposition of specific inhibitors targeting ErbB/Vascular Endothelial Growth Factor Receptor in cancer research have been explored, highlighting the complex metabolic pathways involved and suggesting areas for further study in the pharmacokinetics of pyrrolidine derivatives (Christopher et al., 2010).

Environmental and Occupational Health

Environmental exposure to organophosphorus and pyrethroid pesticides in children has been studied, with implications for public health policy and regulation (Babina et al., 2012). Additionally, studies on occupational exposure to NMP have addressed the solvent's absorption through the respiratory tract and skin, contributing to safety and exposure guidelines (Akesson & Paulsson, 1997; Carnerup, Spanne, & Jönsson, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-pyrrolidin-2-ylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRPGMINKNENCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride

CAS RN

1203681-53-1
Record name Benzoic acid, 3-(2-pyrrolidinyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203681-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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